PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique structure combining quinoline, thiophene, and cycloheptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Synthesis of the thiophene ring: Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Cycloheptane ring formation: This can be synthesized through a series of cyclization reactions starting from linear precursors.
Coupling reactions: The final compound is formed by coupling the quinoline, thiophene, and cycloheptane moieties using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene and quinoline derivatives.
Medicine: Investigation as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and thiophene moieties could play a role in these interactions, potentially affecting pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Thiophene derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of quinoline, thiophene, and cycloheptane moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H28N2O3S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
propyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-15-33-28(32)25-19-10-5-4-6-12-23(19)35-27(25)30-26(31)20-16-22(24-14-13-17(2)34-24)29-21-11-8-7-9-18(20)21/h7-9,11,13-14,16H,3-6,10,12,15H2,1-2H3,(H,30,31) |
InChI Key |
ZVUSYNPCQCSTBP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C |
Origin of Product |
United States |
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